Epiderstatin

EGF signal transduction tyrosine kinase-independent inhibition glutarimide antibiotics

Epiderstatin is the only glutarimide antibiotic that inhibits EGF-stimulated DNA synthesis at nanomolar potency (IC50 ≈10 nM) without blocking EGFR tyrosine kinase or PKC activity. Unlike cycloheximide or ATP-competitive EGFR inhibitors, it acts downstream of receptor autophosphorylation, suppressing c-myc transcription while preserving cell viability. Its unique vinylogous amide and piperidone ring structure distinguishes it from all other glutarimides. Essential for kinase-independent EGF signaling studies, cancer dormancy research, and phenotypic screening of oncogenic transformation reversal. Substituting with other glutarimides yields fundamentally different experimental outcomes.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 126602-16-2
Cat. No. B143293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiderstatin
CAS126602-16-2
Synonyms4-(3-(3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl)-2,6-piperidinedione
epiderstatin
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C
InChIInChI=1S/C15H20N2O4/c1-8-3-9(2)15(21)16-12(8)7-11(18)4-10-5-13(19)17-14(20)6-10/h7-10H,3-6H2,1-2H3,(H,16,21)(H,17,19,20)/b12-7-/t8-,9-/m0/s1
InChIKeyWFHHLLAMGXGSRT-ZYPOWASYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiderstatin (CAS 126602-16-2): A Glutarimide Antibiotic for Studying EGF Signal Transduction


Epiderstatin is a glutarimide antibiotic isolated from Streptomyces pulveraceus subsp. epiderstagenes that was discovered by screening for inhibitors of epidermal growth factor (EGF)-induced mitogenic activity [1]. The compound is structurally distinct from other glutarimide antibiotics in containing a vinylogous amide and a piperidone ring instead of a cyclohexanone ring [2]. Epiderstatin inhibits EGF-stimulated DNA synthesis with an IC50 of approximately 10 nM in BALB/MK mouse epidermal cells, yet it does not inhibit EGF receptor tyrosine kinase activity or protein kinase C [1]. The compound has only weak antifungal activity and no antibacterial effect [3].

Why Epiderstatin Cannot Be Simply Substituted by Other Glutarimide Antibiotics in EGF Pathway Studies


Glutarimide antibiotics such as cycloheximide and acetoxycycloheximide are well-known protein synthesis inhibitors that broadly suppress cell growth, whereas epiderstatin exhibits a mechanistically distinct profile: it inhibits EGF-stimulated DNA synthesis at nanomolar concentrations without affecting EGF receptor tyrosine kinase activity, protein kinase C activity, or general cellular viability [1]. In head-to-head comparisons, epiderstatin and acetoxycycloheximide both strongly inhibited mitogen-induced blastogenesis in mouse spleen cells, but epiderstatin lacks the pronounced selectivity between T and B lymphocytes observed with some other agents [2]. Moreover, the structurally related analog actiketal (isolated from the same producing strain) is approximately 1,450-fold less potent than epiderstatin in the same EGF-stimulated [3H]thymidine incorporation assay [3]. These quantitative and mechanistic differences mean that substituting epiderstatin with another glutarimide antibiotic will yield fundamentally different experimental outcomes, making compound-specific procurement essential for studies of EGF signal transduction or non-kinase-mediated growth inhibition.

Quantitative Differentiation of Epiderstatin Versus Closest Analogs and In-Class Candidates


Nanomolar Potency in EGF-Stimulated DNA Synthesis Versus Micromolar Potency of Actiketal

Epiderstatin exhibits an IC50 of approximately 10 nM for inhibiting EGF-stimulated [3H]thymidine incorporation in BALB/MK mouse epidermal cells [1]. In contrast, actiketal—a glutarimide antibiotic isolated from the same producing strain—shows an IC50 of 14.5 µM in the identical assay system [2]. Epiderstatin is therefore approximately 1,450-fold more potent than actiketal in this functional readout of EGF signaling.

EGF signal transduction tyrosine kinase-independent inhibition glutarimide antibiotics

Unique Mechanistic Profile: EGF Signal Inhibition Without Direct Kinase Suppression

Epiderstatin inhibits EGF-stimulated DNA synthesis in BALB/MK cells without inhibiting the protein tyrosine kinase activity of the EGF receptor or the serine/threonine kinase activity of protein kinase C at concentrations up to 10 µM [1]. This is in marked contrast to many ATP-competitive EGFR inhibitors (e.g., gefitinib, erlotinib) that directly target the kinase domain, and also differs from broad-spectrum protein synthesis inhibitors like cycloheximide that cause global translational arrest [2]. Epiderstatin instead acts downstream of the receptor, modulating c-fos overexpression and suppressing c-myc transcription following EGF stimulation [1].

EGFR protein kinase C signal transduction

Morphological Reversion of src-Transformed Cells at Sub-Nanomolar Concentrations

Epiderstatin at 0.01 µM (10 nM) induces flat reversion of NRK cells transformed by a temperature-sensitive mutant of Rous sarcoma virus (srcts-NRK) from the transformed phenotype to the normal phenotype at the permissive temperature (32°C) [1]. This reversion is not accompanied by inhibition of p60v-src protein kinase activity, and cell cycle progression is blocked at the G0/G1 phase due to inhibition of p60v-src biosynthesis rather than suppression of v-src mRNA transcription [1].

oncogene transformation Rous sarcoma virus cell morphology

Distinct Structural Features Versus Other Glutarimide Antibiotics

Epiderstatin is unique among glutarimide antibiotics in containing a vinylogous amide moiety and a piperidone ring instead of the cyclohexanone ring found in cycloheximide and acetoxycycloheximide [1]. The absolute configuration at C-3 and C-5 was determined by X-ray crystallography and CD analysis, establishing the (3S,5S) stereochemistry [2]. This structural divergence correlates with the compound's lack of protein synthesis inhibition at concentrations that inhibit EGF signaling [3].

vinylogous amide piperidone ring structure-activity relationship

Preferential Inhibition of Quiescent Versus Growing Cells

Epiderstatin inhibits the incorporation of [3H]thymidine into quiescent animal cells stimulated by EGF more strongly than into actively growing cells [1]. This quiescent-cell preference contrasts with conventional cytotoxic agents that preferentially target proliferating cells, and with broad-spectrum glutarimide antibiotics like cycloheximide that inhibit protein synthesis irrespective of growth state [2].

cell cycle [3H]thymidine incorporation quiescent cells

Optimal Research and Industrial Use Cases for Epiderstatin Based on Differentiating Evidence


Dissecting Kinase-Independent EGF Signaling Pathways

Epiderstatin is uniquely suited for experiments requiring the interrogation of EGF-stimulated DNA synthesis without concomitant inhibition of EGFR tyrosine kinase or PKC activity [1]. Unlike ATP-competitive EGFR inhibitors (gefitinib, erlotinib) that block receptor autophosphorylation, epiderstatin acts downstream to suppress c-myc transcription and modulate c-fos expression [1]. Researchers investigating non-canonical EGFR signaling, receptor trafficking, or kinase-independent functions of the EGF pathway should select epiderstatin to avoid confounding kinase inhibition artifacts. The compound's nanomolar potency (IC50 ≈ 10 nM) enables studies at physiologically relevant concentrations [1].

Phenotypic Screening for Oncogene-Induced Transformation Reversion

Epiderstatin at 0.01 µM induces flat reversion of src-transformed NRK cells without inhibiting p60v-src kinase activity [2]. This property supports phenotypic screening campaigns aimed at identifying compounds that reverse oncogenic transformation through post-transcriptional mechanisms. The G0/G1 cell cycle arrest phenotype observed in srcts-NRK cells [2] provides a robust endpoint for high-content imaging assays focused on morphological reversion. Procurement of epiderstatin for such screens is warranted over other glutarimide antibiotics that lack this specific morphological reversion activity.

Investigating Quiescent-to-Proliferative Transitions

Because epiderstatin preferentially inhibits [3H]thymidine incorporation in EGF-stimulated quiescent cells compared to actively growing cells [3], it is an ideal tool for studying the molecular events governing the exit from quiescence. This property distinguishes it from broad-spectrum cytotoxic agents and protein synthesis inhibitors like cycloheximide [4]. Applications include cancer dormancy research, stem cell activation studies, and regenerative medicine models where selective inhibition of growth factor-driven re-entry into the cell cycle is desired.

Structure-Activity Relationship Studies of Glutarimide Antibiotics

Epiderstatin's unique vinylogous amide and piperidone ring structure [5], combined with its defined (3S,5S) absolute stereochemistry [6], provides a distinct chemical scaffold for SAR investigations. Synthetic chemistry groups developing novel glutarimide-based probes or therapeutic leads can use epiderstatin as a reference compound to benchmark potency (IC50 ≈ 10 nM) and kinase-independent activity [1]. The compound's structural divergence from cycloheximide and acetoxycycloheximide [5] offers a comparator for correlating specific structural features with biological function.

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